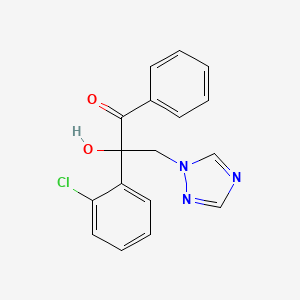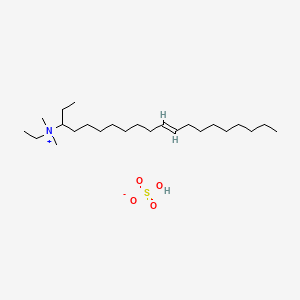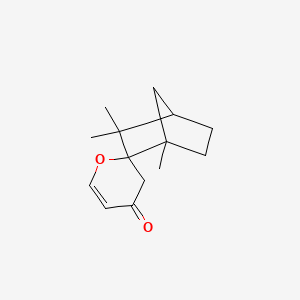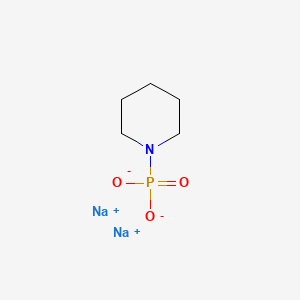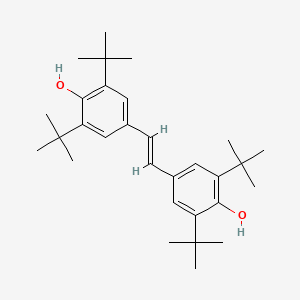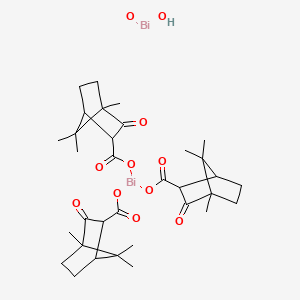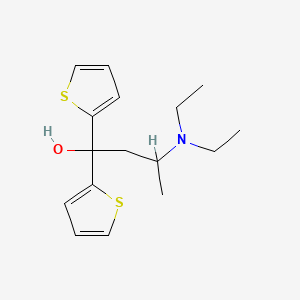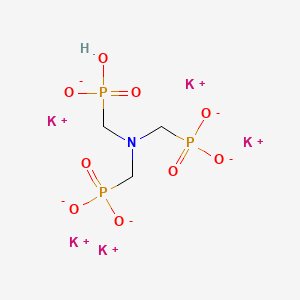
Pentapotassium hydrogen (nitrilotris(methylene))trisphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentapotassium hydrogen (nitrilotris(methylene))trisphosphonate typically involves the reaction of nitrilotris(methylene)triphosphonic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Pentapotassium hydrogen (nitrilotris(methylene))trisphosphonate undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions, which is the basis for its use as a chelating agent.
Hydrolysis: In aqueous solutions, it can undergo hydrolysis to form its corresponding acid.
Common Reagents and Conditions
Common reagents used in reactions with this compound include metal salts and acids. The reactions are typically carried out in aqueous solutions under controlled pH conditions .
Major Products Formed
The major products formed from reactions involving this compound are its metal complexes and hydrolyzed forms .
Scientific Research Applications
Pentapotassium hydrogen (nitrilotris(methylene))trisphosphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent to bind metal ions in various chemical reactions.
Biology: Employed in biochemical assays to study metal ion interactions with biomolecules.
Medicine: Investigated for its potential use in medical treatments that involve metal ion chelation.
Industry: Utilized in water treatment processes to prevent scale formation and corrosion.
Mechanism of Action
The mechanism of action of pentapotassium hydrogen (nitrilotris(methylene))trisphosphonate involves its ability to chelate metal ions. It forms stable complexes with metal ions, thereby preventing them from participating in unwanted chemical reactions. This chelation process is crucial in applications such as water treatment and biochemical assays .
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar applications in water treatment and biochemical assays.
Diethylenetriaminepentaacetic acid (DTPA): Known for its strong chelating properties and used in medical imaging.
Uniqueness
Pentapotassium hydrogen (nitrilotris(methylene))trisphosphonate is unique due to its high stability and effectiveness in forming metal complexes. Its ability to function effectively in various pH conditions makes it a versatile chelating agent .
Properties
CAS No. |
94021-26-8 |
|---|---|
Molecular Formula |
C3H7K5NO9P3 |
Molecular Weight |
489.50 g/mol |
IUPAC Name |
pentapotassium;[bis(phosphonatomethyl)amino]methyl-hydroxyphosphinate |
InChI |
InChI=1S/C3H12NO9P3.5K/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;;;;;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);;;;;/q;5*+1/p-5 |
InChI Key |
XULKYUDWHAHGLR-UHFFFAOYSA-I |
Canonical SMILES |
C(N(CP(=O)([O-])[O-])CP(=O)([O-])[O-])P(=O)(O)[O-].[K+].[K+].[K+].[K+].[K+] |
Related CAS |
6419-19-8 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


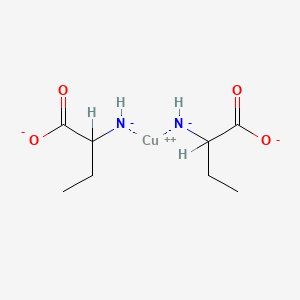
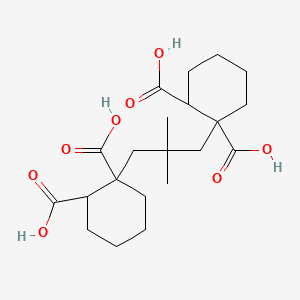
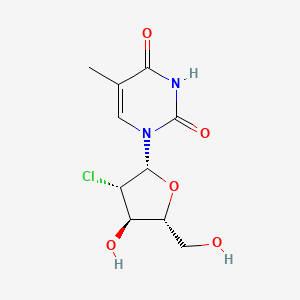
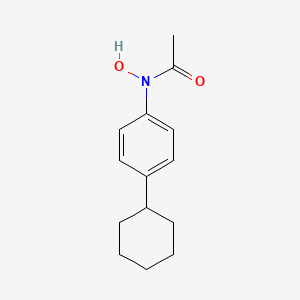

![(3-Chloro-2-hydroxypropyl)diethyl[2-[(1-oxoallyl)oxy]ethyl]ammonium chloride](/img/structure/B12680954.png)

